Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)-
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Overview
Description
1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family This compound is characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired product.
Industrial Production Methods: Industrial production methods for 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution: It reacts with diazonium salts to form hydrazones.
Radical Coupling/Dehydrogenation: A metal-free, mild one-pot protocol using electron-donor-acceptor (EDA) complexes initiates radical coupling and dehydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Dioxygen, visible light.
Substitution: Diazonium salts.
Radical Coupling/Dehydrogenation: Benzyl/allyl halides, triazene group as a directing group, purple light irradiation.
Major Products:
Oxidation: 1-Benzoylisoquinolines, 1-Benzoyl-3,4-dihydroisoquinolines.
Substitution: Hydrazones.
Radical Coupling/Dehydrogenation: 1-Benzyl/allyl-3,4-dihydroisoquinoline compounds.
Scientific Research Applications
1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it can form hydrazones with diazonium salts, which affects the UV spectra of the resulting compounds . Additionally, its oxidation and radical coupling reactions are initiated by electron-donor-acceptor complexes under specific conditions .
Comparison with Similar Compounds
- 1-Benzyl-3,4-dihydroisoquinoline
- 3,4-Dihydroisoquinolinone derivatives
- 1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
This comprehensive overview highlights the significance of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline in various scientific and industrial fields. Its unique structural features and diverse reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
113417-33-7 |
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Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C18H19N/c1-18(2)13-15-10-6-7-11-16(15)17(19-18)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
DGPOQLXNIPOONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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